N-Methyl-1-(piperidin-2-yl)methanamine
Overview
Description
N-Methyl-1-(piperidin-2-yl)methanamine is an organic compound with the molecular formula C8H18N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methyl group attached to the nitrogen atom and a methanamine group attached to the piperidine ring
Mechanism of Action
Target of Action
Similar compounds have been suggested to interact with enzymes such as phosphoethanolamine methyltransferase (pfpmt) and lysyl oxidase (LOX) . These enzymes play crucial roles in various biological processes, including the cross-linking of collagens and elastin in the extracellular matrix .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through reversible aminal formation . This interaction could lead to changes in the activity of the target enzymes, thereby affecting the biological processes they regulate.
Biochemical Pathways
Related compounds have been shown to influence pathways involving the cross-linking of collagens and elastin in the extracellular matrix . This process is critical for maintaining the structural integrity of tissues and organs.
Result of Action
Based on the potential targets and pathways it may affect, this compound could potentially influence the structural integrity of tissues and organs by modulating the cross-linking of collagens and elastin in the extracellular matrix .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(piperidin-2-yl)methanamine typically involves the reaction of piperidine with formaldehyde and methylamine. One common method is the reductive amination of piperidine using formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium on carbon, can further enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(piperidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylpiperidine-2-carboxaldehyde using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the compound can yield N-methylpiperidine-2-methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-methylpiperidine-2-carboxaldehyde.
Reduction: N-methylpiperidine-2-methanol.
Substitution: Depending on the nucleophile, products can vary widely, including N-methylpiperidine derivatives.
Scientific Research Applications
N-Methyl-1-(piperidin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyridin-2-yl)methanamine
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
- N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Uniqueness
N-Methyl-1-(piperidin-2-yl)methanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Properties
IUPAC Name |
N-methyl-1-piperidin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOVUZGBXAFMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486936 | |
Record name | N-Methyl-1-(piperidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27643-19-2 | |
Record name | N-Methyl-1-(piperidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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